molecular formula C8H13N3O2S B1621828 3,4-diamino-N,N-dimethylbenzenesulfonamide CAS No. 57824-30-3

3,4-diamino-N,N-dimethylbenzenesulfonamide

Cat. No. B1621828
CAS RN: 57824-30-3
M. Wt: 215.28 g/mol
InChI Key: PNUAACMLJDDJGX-UHFFFAOYSA-N
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Description

3,4-diamino-N,N-dimethylbenzenesulfonamide is a chemical compound . It has a molecular formula of C8H13N3O2S and a molecular weight of 215.28 g/mol.

Scientific Research Applications

Antiproliferative Agents in Cancer Research

3,4-diamino-N,N-dimethylbenzenesulfonamide: derivatives have been synthesized and studied for their potential as antiproliferative agents . These compounds have shown promising results in inhibiting the growth of cancer cells, particularly in the human breast cancer cell line MCF-7. The derivatives of this compound have been compared to doxorubicin, a known anticancer drug, and some have exhibited higher antiproliferative activity.

Molecular Docking Studies for Drug Design

The molecular structure of 3,4-diamino-N,N-dimethylbenzenesulfonamide allows it to be used in molecular docking studies . These studies help in understanding the interaction between the compound and specific biomolecular targets like carbonic anhydrase IX (CA IX), which is highly expressed in certain cancer cells. This application is crucial for designing drugs that can specifically target and inhibit the function of proteins associated with cancer.

Proteomics Research

This compound is utilized in proteomics research, where it serves as a building block for developing new biochemical tools . Proteomics involves the large-scale study of proteins, and compounds like 3,4-diamino-N,N-dimethylbenzenesulfonamide are essential for creating reagents and assays that can detect, quantify, and study protein functions.

Medicinal Chemistry

In medicinal chemistry, 3,4-diamino-N,N-dimethylbenzenesulfonamide is a valuable intermediate for the synthesis of various pharmacologically active molecules. Its unique chemical structure makes it a versatile precursor for creating a wide range of therapeutic agents.

Organic Synthesis

As a compound with multiple functional groups, 3,4-diamino-N,N-dimethylbenzenesulfonamide is a key ingredient in organic synthesis. It can participate in various chemical reactions, leading to the creation of complex organic molecules for research or industrial use.

properties

IUPAC Name

3,4-diamino-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-11(2)14(12,13)6-3-4-7(9)8(10)5-6/h3-5H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUAACMLJDDJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389438
Record name 3,4-diamino-N,N-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-diamino-N,N-dimethylbenzenesulfonamide

CAS RN

57824-30-3
Record name 3,4-diamino-N,N-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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